Diisopropyl heptyl phosphine oxide

Catalog No.
S524491
CAS No.
1487170-15-9
M.F
C13H29OP
M. Wt
232.35
Availability
Inquiry
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Diisopropyl heptyl phosphine oxide

CAS Number

1487170-15-9

Product Name

Diisopropyl heptyl phosphine oxide

IUPAC Name

1-di(propan-2-yl)phosphorylheptane

Molecular Formula

C13H29OP

Molecular Weight

232.35

InChI

InChI=1S/C13H29OP/c1-6-7-8-9-10-11-15(14,12(2)3)13(4)5/h12-13H,6-11H2,1-5H3

InChI Key

TXGFWTAHDCIQST-UHFFFAOYSA-N

SMILES

CCCCCCCP(=O)(C(C)C)C(C)C

Solubility

Soluble in DMSO

Synonyms

Cryosim1; Cryosim 1; Cryosim-1

Description

The exact mass of the compound Diisopropyl heptyl phosphine oxide is 232.1956 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diisopropyl heptyl phosphine oxide is a chemical compound with the molecular formula C13H29OP\text{C}_{13}\text{H}_{29}\text{OP} and a molecular weight of approximately 232.34 g/mol. It is classified as an organophosphorus compound, characterized by the presence of a phosphine oxide functional group. The structure consists of a heptyl chain (seven carbon atoms) attached to a phosphine oxide moiety, which includes two isopropyl groups. This configuration contributes to its unique properties and potential applications in various fields, including chemistry and biology .

Typical of phosphine oxides. These include:

  • Nucleophilic Substitution: The phosphorus atom can act as a Lewis acid, allowing nucleophiles to attack it, leading to the formation of new compounds.
  • Oxidation Reactions: The phosphine oxide can undergo oxidation under certain conditions, further modifying its reactivity and properties.
  • Hydrolysis: In the presence of water, diisopropyl heptyl phosphine oxide may hydrolyze to yield corresponding phosphonic acids.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization .

Several methods can be employed to synthesize diisopropyl heptyl phosphine oxide:

  • Reaction of Heptyl Halides with Phosphine: This method involves reacting heptyl halides with diisopropylphosphine in the presence of a suitable base, facilitating the formation of the desired phosphine oxide.
  • Oxidation of Diisopropyl Heptyl Phosphine: Diisopropyl heptyl phosphine can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to yield diisopropyl heptyl phosphine oxide.
  • Phosphorylation Reactions: Utilizing phosphorus oxides and alcohols can also lead to the formation of this compound through phosphorylation reactions.

These methods provide pathways for synthesizing diisopropyl heptyl phosphine oxide in laboratory settings .

Diisopropyl heptyl phosphine oxide shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Diethyl heptyl phosphine oxideC13H29OPContains ethyl groups instead of isopropyl groups
Diphenyl heptyl phosphine oxideC13H29OPContains phenyl groups, affecting solubility and reactivity
Diisobutyl heptyl phosphine oxideC13H29OPHas isobutyl groups which may alter steric properties

Diisopropyl heptyl phosphine oxide's unique combination of a heptyl chain with isopropyl groups distinguishes it from these similar compounds, potentially influencing its reactivity and applications in chemical synthesis and biological systems .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Exact Mass

232.1956

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Diisopropyl heptyl phosphine oxide

Dates

Modify: 2024-02-18
1: Tamamoto-Mochizuki C, Murphy KM, Olivry T. Pilot evaluation of the antipruritic efficacy of a topical transient receptor potential melastatin subfamily 8 (TRPM8) agonist in dogs with atopic dermatitis and pedal pruritus. Vet Dermatol. 2018 Feb;29(1):29-e14. doi: 10.1111/vde.12486. Epub 2017 Sep 26. PubMed PMID: 28952176.

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